molecular formula C10H8BrN B1517398 4-Bromo-7-methylquinoline CAS No. 1070879-24-1

4-Bromo-7-methylquinoline

Cat. No. B1517398
M. Wt: 222.08 g/mol
InChI Key: OCLGLPIZIAXVLN-UHFFFAOYSA-N
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Description

4-Bromo-7-methylquinoline is a chemical compound with the empirical formula C10H8BrN and a molecular weight of 222.08 . It is a solid substance .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 4-Bromo-7-methylquinoline, has been reported in various studies. For instance, Ma et al. have reported an efficient method for the synthesis of quinoline derivatives by reaction of ferrocene carboxaldehyde with dimedone and ketone catalyzed by ammonium acetate using water as a green reaction media via microwave .


Molecular Structure Analysis

The molecular structure of 4-Bromo-7-methylquinoline is represented by the SMILES string BrC1=C(C=CC(C)=C2)C2=NC=C1 . The InChI key for this compound is OCLGLPIZIAXVLN-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinolines, including 4-Bromo-7-methylquinoline, are involved in various chemical reactions. For instance, they can participate in electrophilic and nucleophilic substitution processes . They can also be involved in transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Physical And Chemical Properties Analysis

4-Bromo-7-methylquinoline is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Cytotoxic Evaluation : A study focused on the synthesis of aminoquinones structurally related to marine isoquinolinequinones, including compounds with halogen groups on the quinone nucleus. These compounds demonstrated moderate to high cytotoxic activity against various human tumor cell lines, indicating their potential as antitumor agents (Delgado et al., 2012).

Tyrosine Kinase Inhibition

  • EGFR Inhibition : Research into tyrosine kinase inhibitors revealed the synthesis of fused tricyclic quinazoline analogues as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase activity. These compounds, including 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline analogues, show promise in cancer treatment by targeting EGFR (Rewcastle et al., 1996).

Photolabile Protecting Groups

  • Photolabile Protecting Groups : A study introduced brominated hydroxyquinoline as an efficient photolabile protecting group for carboxylic acids, showcasing its greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis for in vivo use. This highlights its application in developing caged compounds for biological studies (Fedoryak et al., 2002).

Synthetic Methodologies

  • Knorr Synthesis : Another study focused on the synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, exploring the Knorr synthesis involving condensation and cyclization reactions. This provides insights into synthetic strategies for halogenated quinolines, which are valuable intermediates in medicinal chemistry (Wlodarczyk et al., 2011).

Anti-Cancer and Anti-Tuberculosis Agents

  • Antileishmanial and Antitubercular Activity : Research into 4-aminoquinoline analogues and their platinum(II) complexes unveiled their potential as new antileishmanial and antitubercular agents. Some compounds showed significant activity against Leishmania chagasi and Mycobacterium tuberculosis, indicating their therapeutic potential (Carmo et al., 2011).

Safety And Hazards

The safety information for 4-Bromo-7-methylquinoline includes hazard statements H302 and H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for 4-Bromo-7-methylquinoline and similar compounds involve developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment . This includes the exploration of green synthetic methods for the production of quinolines and their derivatives .

properties

IUPAC Name

4-bromo-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLGLPIZIAXVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653675
Record name 4-Bromo-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-methylquinoline

CAS RN

1070879-24-1
Record name 4-Bromo-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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